molecular formula C21H21F6N3O3S B395863 2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 352317-02-3

2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B395863
CAS No.: 352317-02-3
M. Wt: 509.5g/mol
InChI Key: JPELPWFXSAYCTI-UHFFFAOYSA-N
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Description

2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a hexafluoropropane moiety, and an ethoxybenzoyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including amidation and acylation reactions. The amidation reaction can be carried out using an amino acid salt, acyl chloride, and caustic soda in a continuous-flow production system . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous-flow systems that ensure efficient and consistent production. These systems typically include modules for amidation reactions, post-treatment for separation and concentration, and mother liquor separation to recycle reactants . This method is energy-efficient and environmentally friendly, minimizing waste and optimizing resource use.

Chemical Reactions Analysis

Types of Reactions

2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[1-[(2-ethoxybenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its hexafluoropropane moiety and benzothiophene core

Properties

CAS No.

352317-02-3

Molecular Formula

C21H21F6N3O3S

Molecular Weight

509.5g/mol

IUPAC Name

2-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H21F6N3O3S/c1-2-33-13-9-5-3-7-11(13)17(32)29-19(20(22,23)24,21(25,26)27)30-18-15(16(28)31)12-8-4-6-10-14(12)34-18/h3,5,7,9,30H,2,4,6,8,10H2,1H3,(H2,28,31)(H,29,32)

InChI Key

JPELPWFXSAYCTI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

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